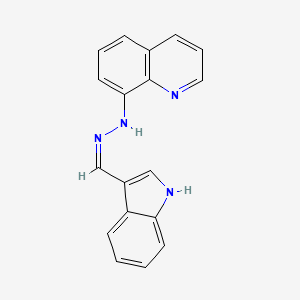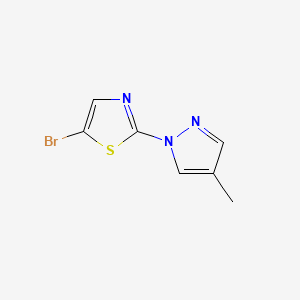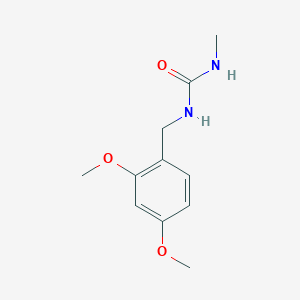
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is an organic compound that features a unique combination of functional groups, including a nitro group, a chlorophenylthio group, and an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime typically involves multiple steps. One common method starts with the nitration of 4-chlorothiophenol to introduce the nitro group. This is followed by the formylation of the nitro compound to obtain 4-(4-chlorophenylthio)-3-nitrobenzaldehyde. The final step involves the conversion of the aldehyde to its oxime derivative using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like peracids.
Substitution: The chlorophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 4-(4-chlorophenylthio)-3-aminobenzaldehyde oxime.
Oxidation: 4-(4-chlorophenylthio)-3-nitrosobenzaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-bromophenylthio)-3-nitrobenzaldehyde oxime
- 4-(4-methylphenylthio)-3-nitrobenzaldehyde oxime
- 4-(4-fluorophenylthio)-3-nitrobenzaldehyde oxime
Uniqueness
(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is unique due to the presence of the chlorophenylthio group, which can influence its reactivity and interactions compared to other similar compounds. The specific combination of functional groups in this compound provides distinct chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C13H9ClN2O3S |
|---|---|
Poids moléculaire |
308.74 g/mol |
Nom IUPAC |
(NZ)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8- |
Clé InChI |
MDDDHPZZRKOTJH-NVNXTCNLSA-N |
SMILES isomérique |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)


![7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)
![2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide](/img/structure/B14121918.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)
